2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene

Description

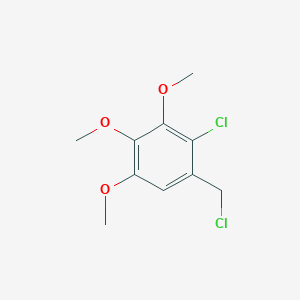

2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene is a polysubstituted aromatic compound featuring a benzene ring with three methoxy groups at positions 3, 4, and 5, a chloromethyl (-CH2Cl) group at position 1, and a chlorine atom at position 2. This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry for constructing bioactive molecules such as chalcones, benzothiazoles, and piperazine derivatives .

Properties

CAS No. |

848694-08-6 |

|---|---|

Molecular Formula |

C10H12Cl2O3 |

Molecular Weight |

251.10 g/mol |

IUPAC Name |

2-chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene |

InChI |

InChI=1S/C10H12Cl2O3/c1-13-7-4-6(5-11)8(12)10(15-3)9(7)14-2/h4H,5H2,1-3H3 |

InChI Key |

RYILSNRQSLTWPT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1)CCl)Cl)OC)OC |

Origin of Product |

United States |

Preparation Methods

Chloromethylation of 2-Chloro-1,3,5-trimethoxybenzene

The introduction of the chloromethyl group at the 1-position can be achieved by chloromethylation reactions, typically via electrophilic substitution using chloromethylating agents such as chloromethyl chloride or formaldehyde with hydrochloric acid.

-

- The 2-chloro-1,3,5-trimethoxybenzene is dissolved in a suitable solvent like acetonitrile or dichloromethane.

- A chloromethylating reagent (e.g., chloromethyl chloride or paraformaldehyde with HCl) is added.

- The reaction is carried out at controlled temperature (20°C to reflux conditions) for several hours (4 to 48 h).

- The reaction mixture is quenched, extracted, and purified by chromatography or crystallization.

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 40 | Acetonitrile, 20°C, overnight | Moderate yield, mild conditions |

| 60 | Acetonitrile or acetone, reflux, 48 h | Higher yield with prolonged reflux |

| 95 | DMF, potassium carbonate, tetrabutylammonium iodide, 60°C, 4 h | High yield with phase transfer catalyst |

- Example:

- Potassium carbonate and tetrabutylammonium iodide catalyze the chloromethylation in DMF at 60°C for 4 hours, giving a 95% yield of the chloromethylated product.

Reference: Experimental data from Ambeed and related literature on chloromethylation of chlorobenzyl compounds.

One-Pot or Multi-Component Photocatalytic Methods

Recent advances include photocatalyst-free multi-component strategies under mild conditions using light irradiation to facilitate the formation of chloromethylated trimethoxybenzenes.

-

- Reactions are performed in ethereal solvents (e.g., diethyl ether) under inert atmosphere (argon).

- Irradiation with purple LEDs (390-395 nm) at 30°C for 8 hours.

- Starting materials include trimethoxybenzene derivatives and chloromethyl sources.

-

- Optimized solvent volumes and irradiation times yield up to 80% of the desired chloromethylated product.

-

- Mild conditions, no need for heavy metals or harsh reagents.

- Potential for greener synthesis with less waste.

Reference: Research article supplementary data from Royal Society of Chemistry.

Summary of Key Preparation Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation of trimethoxybenzene | n-Butyllithium, ether solvent, 5°C to RT, 1-16 h | 50-72 | Followed by chlorination with hexachloroethane or N-chlorosuccinimide |

| Electrophilic chlorination | Hexachloroethane or N-chlorosuccinimide, -70°C to RT | 50-72 | Produces 2-chloro-1,3,5-trimethoxybenzene |

| Chloromethylation | Chloromethyl chloride or formaldehyde + HCl, DMF or acetonitrile, 20-80°C, 4-48 h | 40-95 | Phase transfer catalysts improve yield |

| Photocatalytic method | Et2O, purple LED light (390-395 nm), 30°C, 8 h | ~80 | Metal-free, mild conditions |

Research Outcomes and Analytical Data

-

- Recrystallization from hexane or chromatography yields analytically pure product.

- Melting points for related chlorinated methoxybenzenes range around 70-73°C.

- Gas chromatography and NMR confirm the structure and purity.

-

- Temperature control during lithiation and chlorination is critical for regioselectivity.

- Use of phase transfer catalysts enhances chloromethylation efficiency.

- Solvent choice affects yield and purity; ethers and DMF are preferred.

-

- Large scale reactions with sodium carbonate base in aqueous media have been reported with high yields and purity.

- Workup procedures include aqueous extraction, drying, and recrystallization suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the chlorine atoms, yielding 3,4,5-trimethoxybenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

Nucleophilic Substitution: Substituted derivatives such as 2-amino-1-(chloromethyl)-3,4,5-trimethoxybenzene.

Oxidation: Products like 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

Reduction: 3,4,5-Trimethoxybenzene.

Scientific Research Applications

Organic Synthesis

Intermediate in Organic Synthesis

2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene serves as a precursor for the synthesis of more complex organic molecules. The presence of chlorine atoms makes it a reactive compound that can participate in various substitution reactions. Its reactivity profile is crucial for developing new synthetic pathways in organic chemistry.

Reactivity with Biological Molecules

Research into the interactions of this compound with biological molecules is essential for understanding its pharmacological potential. Investigating its reactivity with enzymes or receptors could provide insights into its utility as a pharmaceutical agent.

Case Studies

Case Study: Antioxidant Properties

Research has shown that methoxy-substituted phenolic compounds exhibit antioxidant effects. A study investigating similar compounds found that they could effectively scavenge free radicals and reduce oxidative stress markers in vitro. This suggests that this compound may also possess such properties and warrants further investigation.

Case Study: Antimicrobial Activity

Another relevant study focused on chlorinated phenolic compounds and their antimicrobial efficacy against various bacterial strains. The findings indicated that these compounds could inhibit bacterial growth effectively. Given its structural similarities to these compounds, there is potential for this compound to exhibit similar antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues with Chloromethyl and Trimethoxy Groups

3,4,5-Trimethoxybenzyl Chloride (CAS 3840-30-0)

- Molecular Formula : C10H13ClO3

- Substituents : Chloromethyl group at position 1; methoxy groups at 3, 4, 5.

- Key Differences : Lacks the chlorine atom at position 2.

- Synthesis: Prepared via alkylation of 3,4,5-trimethoxyphenol with dibromoethane or chloromethylation agents .

- Reactivity : The absence of the 2-chloro substituent reduces electron-withdrawing effects, enhancing nucleophilic substitution at the benzyl chloride site. Widely used in synthesizing piperazine-based pharmaceuticals .

- Applications : Intermediate for antihistamines and anticancer agents .

5-(Chloromethyl)-1,2,3-trimethoxybenzene

- Substituents : Methoxy groups at 1, 2, 3; chloromethyl at position 5.

- Key Differences : Methoxy positions differ (1,2,3 vs. 3,4,5), altering electronic distribution and steric accessibility.

- Synthesis: Derived from 3,4,5-trimethoxyphenol via regioselective alkylation .

Chlorinated Trimethoxybenzenes Without Chloromethyl Groups

2-Chloro-1,3,5-trimethoxybenzene (CAS 67827-56-9)

- Molecular Formula : C9H11ClO3

- Substituents : Chlorine at position 2; methoxy groups at 1, 3, 5.

- Key Differences : Lacks the chloromethyl group, limiting its utility in further alkylation reactions.

- Electronic Effects : The 2-chloro substituent directs electrophilic substitution to the 4-position due to its electron-withdrawing nature .

- Applications : Primarily used in agrochemical synthesis .

Compounds with 3,4,5-Trimethoxyphenyl Moieties in Heterocyclic Systems

5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole

- Structure : Benzothiazole core with 3,4,5-trimethoxyphenyl and chlorine substituents.

- Key Differences : The benzothiazole ring introduces planarity and conjugation, enhancing bioactivity.

- Applications : Explored for antitumor and antimicrobial activity due to the benzothiazole scaffold’s pharmacological relevance .

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

- Structure : Amide-linked thiazole and 3,4,5-trimethoxyphenyl groups.

- Key Differences : The amide group enables hydrogen bonding, improving target binding in drug-receptor interactions.

- Applications: Potential use in kinase inhibitors or antiparasitic agents .

Data Table: Comparative Overview

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene | Not Provided | C10H12Cl2O3 | 2-Cl, 1-CH2Cl, 3,4,5-OCH3 | High electrophilicity at CH2Cl site | Pharmaceutical intermediates |

| 3,4,5-Trimethoxybenzyl Chloride | 3840-30-0 | C10H13ClO3 | 1-CH2Cl, 3,4,5-OCH3 | Nucleophilic substitution at benzyl-Cl | Anticancer agents, antihistamines |

| 2-Chloro-1,3,5-trimethoxybenzene | 67827-56-9 | C9H11ClO3 | 2-Cl, 1,3,5-OCH3 | Electrophilic substitution at 4-position | Agrochemicals |

| 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole | Not Provided | C16H14ClNO3S | Benzothiazole core, 3,4,5-OCH3, Cl | Planar structure enhances bioactivity | Antitumor agents |

Biological Activity

2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene, a chlorinated derivative of trimethoxybenzene, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

- Chemical Formula : C10H12Cl2O3

- Molecular Weight : 251.11 g/mol

- IUPAC Name : this compound

Physical Properties

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents like ethanol and dichloromethane

Research indicates that this compound exhibits biological activity through several mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its chlorinated structure enhances its lipophilicity, allowing it to penetrate microbial membranes more effectively.

- Antioxidant Properties : Studies have demonstrated that this compound can scavenge free radicals, which may contribute to its protective effects in cellular environments.

- Enzyme Inhibition : Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

Case Studies and Research Findings

- Antimicrobial Efficacy

- Antioxidant Activity

- Enzyme Inhibition Studies

Table 1: Biological Activities of this compound

| Activity Type | Measurement Method | Result |

|---|---|---|

| Antimicrobial | MIC Assay | 32 µg/mL against Gram-positive bacteria |

| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |

| Enzyme Inhibition | Cytochrome P450 Assay | Ki = 0.5 µM |

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity (MIC) | Antioxidant Activity (IC50) |

|---|---|---|

| This compound | 32 µg/mL | 25 µg/mL |

| 1,3,5-Trimethoxybenzene | >128 µg/mL | 45 µg/mL |

| Chlorinated Trimethoxybenzene Derivative | 16 µg/mL | 30 µg/mL |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(chloromethyl)-3,4,5-trimethoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chloromethylation of a pre-functionalized benzene derivative. For example, 3,4,5-trimethoxybenzene may serve as a precursor, reacting with chloromethyl methyl ether (ClCH₂OCH₃) in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃) . Reaction temperature (typically 0–50°C) and stoichiometric ratios of the chloromethylating agent are critical for minimizing side products like over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization from ethanol or dichloromethane/hexane mixtures often yields suitable crystals. Key parameters include bond lengths (C-Cl: ~1.74 Å; C-OCH₃: ~1.43 Å) and torsion angles between substituents . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) should corroborate the molecular formula (C₁₀H₁₂Cl₂O₃) and substitution pattern .

Advanced Research Questions

Q. How do electronic effects of the chloromethyl and methoxy groups influence electrophilic substitution reactions in this compound?

- Methodological Answer : The methoxy groups at positions 3, 4, and 5 act as strong electron-donating groups, activating the benzene ring toward electrophilic attack. However, the chloromethyl group at position 1 introduces steric hindrance and moderate electron-withdrawing effects, directing substitution to the para position relative to the chloro group. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict regioselectivity . Experimental validation via nitration or halogenation reactions under controlled conditions is advised .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Discrepancies in yields often arise from variations in catalyst activity (e.g., ZnCl₂ vs. AlCl₃) or solvent polarity . A systematic study comparing solvents (e.g., DCM vs. THF) and catalyst loadings (5–20 mol%) is recommended. For example, AlCl₃ may offer higher efficiency in polar aprotic solvents due to stronger Lewis acidity . Kinetic monitoring via in situ FTIR or HPLC can identify intermediate species and optimize reaction timelines .

Q. What toxicological considerations are critical when handling this compound in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.